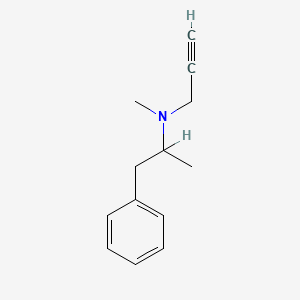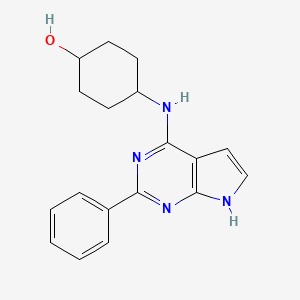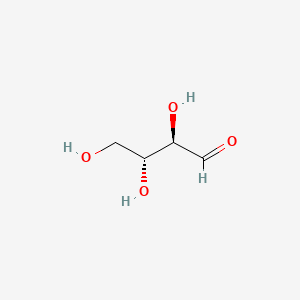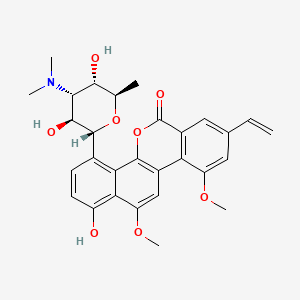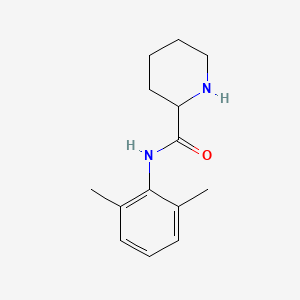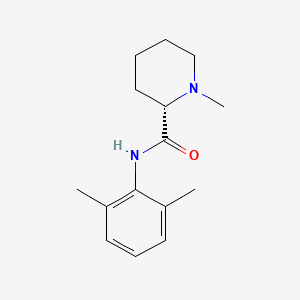
德西卡因
描述
右旋甲哌卡因,也称为 (+)-甲哌卡因,是一种属于酰胺类别的局部麻醉剂。它在化学上与布比卡因和利多卡因相关。 该化合物用于局部或区域镇痛或麻醉,尤其是在牙科手术、小手术和分娩疼痛管理中 .
科学研究应用
右旋甲哌卡因在科学研究中具有广泛的应用:
化学: 用作研究酰胺类局部麻醉剂行为的模型化合物。
生物学: 研究其对神经元细胞和离子通道的影响。
医学: 用于临床试验评估其在疼痛管理中的疗效和安全性。
工业: 用于配制各种医药产品.
作用机制
右旋甲哌卡因通过阻断神经元细胞膜上的电压门控钠通道发挥作用。这种抑制阻止了钠离子的流入,从而阻断了神经冲动的产生和传播。 结果是目标区域暂时失去感觉 .
生化分析
Biochemical Properties
Dexivacaine plays a crucial role in biochemical reactions by interacting with specific biomolecules. It primarily targets voltage-gated sodium channels on neuronal cell membranes. By binding to these channels, Dexivacaine inhibits sodium influx, which is essential for the initiation and propagation of action potentials. This inhibition prevents nerve signal transmission, leading to localized anesthesia . Additionally, Dexivacaine interacts with proteins such as albumin, which can affect its distribution and efficacy.
Cellular Effects
Dexivacaine exerts significant effects on various cell types and cellular processes. In neuronal cells, it blocks sodium channels, thereby inhibiting action potential generation and nerve signal transmission. This action results in the loss of sensation in the targeted area. Dexivacaine also influences cell signaling pathways by modulating ion channel activity, which can impact cellular metabolism and gene expression . In non-neuronal cells, Dexivacaine may affect cellular functions such as proliferation and migration, although these effects are less well-studied.
Molecular Mechanism
The molecular mechanism of Dexivacaine involves its binding to the intracellular portion of voltage-gated sodium channels. This binding stabilizes the channel in its inactivated state, preventing sodium ions from entering the cell. As a result, the depolarization phase of the action potential is inhibited, leading to a blockade of nerve signal transmission . Dexivacaine’s interaction with sodium channels is stereospecific, with the (S)-enantiomer exhibiting higher potency and lower toxicity compared to the ®-enantiomer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dexivacaine can change over time due to factors such as stability and degradation. Dexivacaine is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that Dexivacaine maintains its anesthetic properties for several hours, with gradual reduction in efficacy as it is metabolized and cleared from the system . In vitro studies have demonstrated that Dexivacaine’s effects on cellular function are sustained for several hours, with minimal long-term adverse effects.
Dosage Effects in Animal Models
The effects of Dexivacaine vary with different dosages in animal models. At low doses, Dexivacaine effectively induces local anesthesia without significant systemic toxicity. At higher doses, it can cause adverse effects such as central nervous system depression, cardiovascular toxicity, and respiratory distress . Threshold effects have been observed, where a minimum concentration is required to achieve effective anesthesia, and exceeding this threshold can lead to toxic effects.
Metabolic Pathways
Dexivacaine is metabolized primarily in the liver through enzymatic pathways. The main metabolic pathway involves the hydrolysis of the amide bond by hepatic enzymes, resulting in the formation of inactive metabolites . These metabolites are then excreted via the kidneys. Dexivacaine’s metabolism can be influenced by factors such as liver function, enzyme activity, and co-administration of other drugs that affect hepatic metabolism.
Transport and Distribution
Dexivacaine is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins such as albumin. Its distribution is influenced by factors such as tissue perfusion, lipid solubility, and protein binding affinity . Dexivacaine tends to accumulate in highly perfused tissues such as the liver, kidneys, and brain, where it exerts its anesthetic effects.
Subcellular Localization
The subcellular localization of Dexivacaine is primarily within the cytoplasm and cell membranes, where it interacts with sodium channels. Dexivacaine does not typically localize to specific organelles but exerts its effects by modulating ion channel activity at the cell membrane . Post-translational modifications and targeting signals do not play a significant role in Dexivacaine’s localization or function.
准备方法
合成路线和反应条件
右旋甲哌卡因通过多步合成过程合成,该过程涉及 2,6-二甲基苯胺与氯乙酰氯反应生成 2,6-二甲基苯基氯乙酸酯。然后将该中间体与甲胺反应生成 N-(2,6-二甲基苯基)-2-氯乙酰胺。 最后一步涉及将该中间体与甲醇钠环化生成右旋甲哌卡因 .
工业生产方法
右旋甲哌卡因的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,例如温度、压力和 pH 值,以确保高产率和纯度。 最终产品通常使用重结晶或色谱技术进行纯化 .
化学反应分析
反应类型
右旋甲哌卡因会发生各种化学反应,包括:
氧化: 右旋甲哌卡因可以被氧化生成 N-氧化物衍生物。
还原: 该化合物可以被还原成相应的胺。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用还原剂如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 在碱性条件下使用卤代烷或酰氯等亲核试剂.
主要形成的产物
氧化: N-氧化物衍生物。
还原: 相应的胺。
取代: 各种取代的酰胺.
相似化合物的比较
类似化合物
利多卡因: 另一种具有类似作用机制的酰胺类局部麻醉剂。
布比卡因: 以其比右旋甲哌卡因更长的作用时间而闻名。
罗哌卡因: 类似于布比卡因,但具有更好的安全性.
独特性
右旋甲哌卡因以其效力和作用时间的平衡特征而独树一帜,使其适用于各种医疗应用。 与布比卡因不同,它具有较低的发生心毒性的风险,与利多卡因相比,它具有更长的麻醉持续时间 .
属性
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLQCZOYSRPNW-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179091 | |
| Record name | Dexivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24358-84-7 | |
| Record name | (+)-Mepivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexivacaine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI846AL4NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




